molecular formula C13H26O3Si B8231157 4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid CAS No. 676560-16-0

4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid

Cat. No.: B8231157
CAS No.: 676560-16-0
M. Wt: 258.43 g/mol
InChI Key: XYXDRXIBUWZFBJ-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C13H26O3Si and its molecular weight is 258.43 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h10-11H,6-9H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXDRXIBUWZFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163280
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676560-16-0
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676560-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Example 45A (6.6 g, 23.0 mmol) in tetrahydrofuran (31 mL) and methanol (20 mL) was added lithium hydroxide monohydrate (1.93 g, 46.1 mmol). The resulting mixture was heated at 60° C. for 2 hours. The heat was removed and the reaction mixture was stirred at room temperature overnight. The solvents were removed in vacuo and the solution was neutralized with 1M HCl. Ethyl acetate (200 mL) was added and the layers were separated. The aqueous layer was further extracted with ethyl acetate (2×200 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to give the titled compound (4.5 g). MS (CI) m/z 259 (M+1)+
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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